molecular formula C18H18N4S B13739709 Acetone, 4-(9-acridinyl)-2-methyl-3-thiosemicarbazone CAS No. 29023-85-6

Acetone, 4-(9-acridinyl)-2-methyl-3-thiosemicarbazone

Cat. No.: B13739709
CAS No.: 29023-85-6
M. Wt: 322.4 g/mol
InChI Key: OTYZLVRFJPWZQK-UHFFFAOYSA-N
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Description

Acetone, 4-(9-acridinyl)-2-methyl-3-thiosemicarbazone is a compound that belongs to the class of acridine derivatives Acridine derivatives are known for their broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetone, 4-(9-acridinyl)-2-methyl-3-thiosemicarbazone typically involves the reaction of 9-acridinyl derivatives with thiosemicarbazide under specific conditions. One common method includes the use of 9-acridinyl chloride, which reacts with thiosemicarbazide in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The reaction is carried out at room temperature for several hours, followed by purification through recrystallization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Acetone, 4-(9-acridinyl)-2-methyl-3-thiosemicarbazone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acridine moiety, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives of the thiosemicarbazone moiety.

    Reduction: Reduced forms of the acridine ring.

    Substitution: Various substituted acridine derivatives depending on the nucleophile used.

Scientific Research Applications

Acetone, 4-(9-acridinyl)-2-methyl-3-thiosemicarbazone has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other acridine derivatives.

    Biology: Studied for its potential as a DNA intercalator, which can inhibit DNA replication and transcription.

    Medicine: Investigated for its anticancer properties, particularly its ability to induce apoptosis in cancer cells.

Mechanism of Action

The mechanism of action of Acetone, 4-(9-acridinyl)-2-methyl-3-thiosemicarbazone involves its interaction with DNA. The compound intercalates between DNA base pairs, disrupting the normal function of DNA. This intercalation inhibits the activity of enzymes like topoisomerase, which are essential for DNA replication and transcription. The disruption of these processes leads to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetone, 4-(9-acridinyl)-2-methyl-3-thiosemicarbazone is unique due to its specific thiosemicarbazone moiety, which imparts distinct chemical and biological properties. Its ability to intercalate DNA and inhibit topoisomerase makes it a promising candidate for anticancer research, distinguishing it from other acridine derivatives.

Properties

CAS No.

29023-85-6

Molecular Formula

C18H18N4S

Molecular Weight

322.4 g/mol

IUPAC Name

3-acridin-9-yl-1-methyl-1-(propan-2-ylideneamino)thiourea

InChI

InChI=1S/C18H18N4S/c1-12(2)21-22(3)18(23)20-17-13-8-4-6-10-15(13)19-16-11-7-5-9-14(16)17/h4-11H,1-3H3,(H,19,20,23)

InChI Key

OTYZLVRFJPWZQK-UHFFFAOYSA-N

Canonical SMILES

CC(=NN(C)C(=S)NC1=C2C=CC=CC2=NC3=CC=CC=C31)C

Origin of Product

United States

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